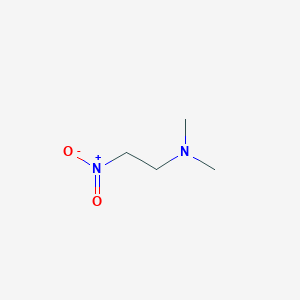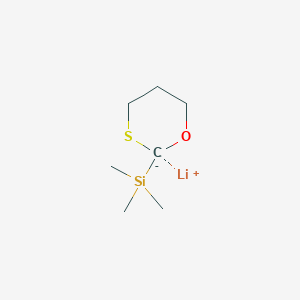
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide is an organolithium compound that features both silicon and lithium atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide can be synthesized through the reaction of (trimethylsilyl)methyl chloride with butyllithium. The reaction typically occurs in a non-polar solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)3SiCH2Cl+BuLi→(CH3)3SiCH2Li+BuCl
This method is commonly used in laboratory settings due to its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. These methods often involve large-scale reactions in specialized reactors designed to handle highly reactive and moisture-sensitive reagents.
化学反应分析
Types of Reactions
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.
Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Deprotonation Reactions: It can act as a strong base, deprotonating weak acids to form new lithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes and Ketones: For addition reactions to form alcohols.
Halides: For substitution reactions to form new carbon-lithium bonds.
Protic Solvents: For deprotonation reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include alcohols, substituted alkanes, and new organolithium compounds.
科学研究应用
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds and as a strong base for deprotonation reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide exerts its effects involves the reactivity of the lithium atom. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is enhanced by the presence of the trimethylsilyl group, which stabilizes the compound and increases its solubility in organic solvents.
相似化合物的比较
Similar Compounds
(Trimethylsilyl)methyllithium: Similar in structure but lacks the oxathian ring.
Lithium bis(trimethylsilyl)amide: Another organolithium compound with different reactivity and applications.
Uniqueness
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide is unique due to the presence of both silicon and lithium atoms, which confer distinct reactivity patterns and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.
属性
CAS 编号 |
86137-19-1 |
|---|---|
分子式 |
C7H15LiOSSi |
分子量 |
182.3 g/mol |
InChI |
InChI=1S/C7H15OSSi.Li/c1-10(2,3)7-8-5-4-6-9-7;/h4-6H2,1-3H3;/q-1;+1 |
InChI 键 |
NSIYBEAARAURBZ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)[C-]1OCCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


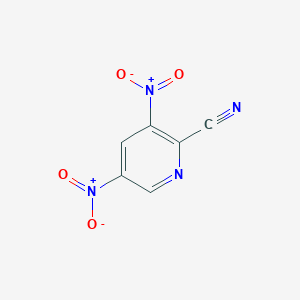
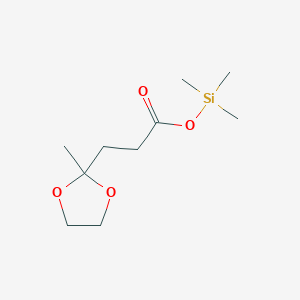
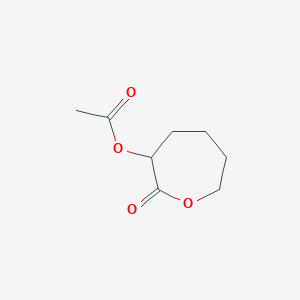
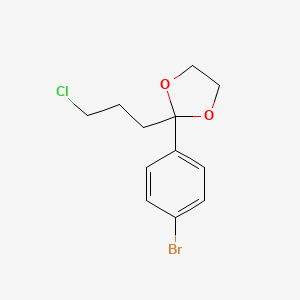

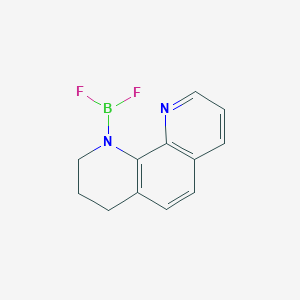
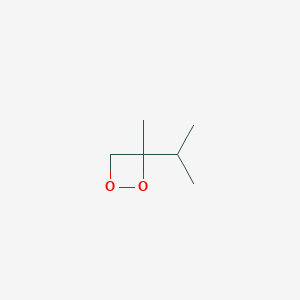
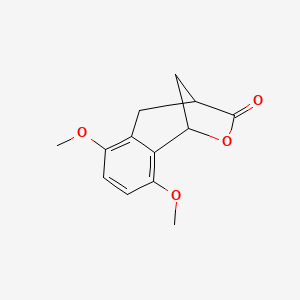
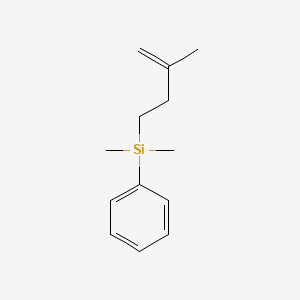
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
